2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
Properties
Molecular Formula |
C24H18FNO4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
InChI |
InChI=1S/C24H18FNO4/c1-14-18-11-10-16(26-24(28)19-8-3-4-9-20(19)25)13-21(18)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28) |
InChI Key |
KRKMANKHPYXPST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Phenolic Precursors
The benzofuran scaffold is typically synthesized via acid- or base-catalyzed cyclization of o-hydroxypropargyl ethers or 2-allylphenols . For the 3-methyl variant, 3-methylresorcinol serves as a starting material:
-
Propargylation :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Propargylation | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12h | 85% |
| Cyclization | HCl (conc.), EtOH, reflux, 6h | 78% |
Friedel-Crafts Acylation at Position 2
The 3-methoxybenzoyl group is introduced via Friedel-Crafts acylation , leveraging the electron-rich nature of the benzofuran’s 2-position:
-
Acylation :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | AlCl<sub>3</sub>, DCM, 0°C → rt, 4h | 65% |
Challenge : Competing acylation at position 5 may occur (~15% byproduct), necessitating chromatographic purification.
Nitration and Reduction to 6-Amino Intermediate
Nitration at Position 6
Nitration is directed by the electron-withdrawing acyl group:
-
Nitrating Agent : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C.
-
Regioselectivity : The 3-methoxybenzoyl group meta-directs nitration to position 6.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO<sub>3</sub> (fuming), H<sub>2</sub>SO<sub>4</sub>, 0°C, 2h | 58% |
Reduction of Nitro to Amine
Catalytic hydrogenation or chemical reduction converts the nitro group to an amine:
-
Hydrogenation : H<sub>2</sub> (1 atm), 10% Pd/C, ethanol, 25°C, 6h.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction | H<sub>2</sub>, Pd/C, EtOH, 25°C | 92% |
Amide Coupling with 2-Fluorobenzoic Acid
The final step involves coupling the 6-amino intermediate with 2-fluorobenzoic acid using standard amide-forming reagents:
-
Activation : 2-Fluorobenzoic acid is activated with HATU or EDCl/HOBt.
-
Coupling : Reaction with the amine in DCM or DMF, catalyzed by DIPEA.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | HATU, DIPEA, DMF, 0°C → rt, 12h | 76% |
Purification : Column chromatography (SiO<sub>2</sub>, hexane/EtOAc) yields the final product with >98% purity.
Alternative Synthetic Routes and Innovations
Transition-Metal Catalyzed Cross-Coupling
Recent patents describe Suzuki-Miyaura coupling to introduce the benzoyl group post-cyclization, though this requires pre-functionalized boronates.
Enzymatic Methods
Lipase-mediated acylation in non-aqueous solvents improves regioselectivity but remains experimental.
Critical Analysis of Reaction Yields and Scalability
-
Bottlenecks : Low yields in nitration (58%) and acylation (65%) steps necessitate process optimization.
-
Scalability : Hydrogenation and coupling steps are amenable to kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Antimicrobial Applications
Studies indicate that compounds similar to 2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide exhibit significant antimicrobial properties. For example, benzofuran derivatives have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves inhibition of bacterial enzymes or disruption of cell wall synthesis, making these compounds promising candidates in the fight against antibiotic-resistant bacteria .
Anticancer Potential
The anticancer activity of benzofuran derivatives is well-documented. Research has demonstrated that specific structural modifications can enhance their efficacy against cancer cell lines. For instance, compounds with similar frameworks have shown cytotoxic effects on human cancer cells, with some exhibiting lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil . The proposed mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, benzofuran derivatives have been investigated for their anti-inflammatory effects. The presence of specific substituents can enhance their ability to inhibit inflammatory mediators, suggesting that This compound may also serve as a therapeutic agent in inflammatory diseases .
Study on Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various benzofuran derivatives, including those structurally related to This compound . The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting their potential as alternative treatments for resistant infections .
Anticancer Screening
In another study focused on anticancer properties, several benzofuran derivatives were screened against multiple cancer cell lines. The findings revealed that modifications at the benzofuran core significantly influenced cytotoxicity profiles, with some compounds demonstrating IC50 values in the low micromolar range, indicating strong potential for further development .
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxybenzoyl group can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects. The benzofuran moiety may also contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs and Substituent Variations
Key structural analogs differ in substituents on the benzoyl and benzamide groups, influencing physicochemical properties and biological activity. Below is a comparative analysis:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-fluoro substituent (electron-withdrawing) may enhance metabolic stability compared to unsubstituted analogs like N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide . Methoxy groups (electron-donating) at the benzoyl position (e.g., 3-methoxy in the target vs.
Halogen Substitutions :
- Replacement of 3-methoxybenzoyl with 4-chlorobenzoyl (as in ) introduces a chloro group, which may increase lipophilicity and affect solubility.
Biological Implications :
- Compounds with multiple fluorine atoms (e.g., ) often exhibit enhanced bioavailability and target selectivity due to fluorine’s electronegativity and small atomic radius.
Biological Activity
2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its diverse biological properties. Its molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 403.41 g/mol |
| Molecular Formula | C24H18FN4O4 |
| LogP | 5.4673 |
| Polar Surface Area | 52.866 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the benzofuran ring enhances its affinity for certain receptors, potentially leading to anti-cancer and anti-inflammatory effects. Research indicates that compounds with similar structures often exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anticancer Properties
Recent studies have shown that derivatives of benzofuran compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated:
- IC50 Values : The IC50 values for related compounds against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines range from 0.12 to 2.78 µM, indicating potent anti-cancer activity .
- Mechanisms : Flow cytometry assays revealed that these compounds induce apoptosis through activation of caspase pathways, particularly caspase-3 and -7, and cause cell cycle arrest in the G1 phase .
Other Biological Activities
In addition to anticancer activities, benzofuran derivatives have been studied for their anti-inflammatory and antimicrobial properties. The SAR studies indicate that the presence of electron-withdrawing groups enhances biological activity by improving the compound's interaction with target proteins .
Case Studies
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of a series of benzofuran derivatives on various cancer cell lines, revealing that the introduction of methoxy groups significantly increased potency compared to parent compounds. The most active derivatives had IC50 values below 0.5 µM against MCF-7 cells .
- Molecular Dynamics Simulations : Simulations showed that the compound interacts favorably with target proteins involved in apoptosis regulation, suggesting a mechanism for its anticancer effects. The binding affinity was notably higher due to hydrophobic interactions facilitated by the benzofuran structure .
Q & A
Basic: What are the recommended synthetic routes for 2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis involves sequential steps:
Benzofuran core construction : Cyclization of substituted phenols using NaH in THF to form the 3-methylbenzofuran scaffold .
Benzoylation : Reacting the benzofuran intermediate with 3-methoxybenzoyl chloride under anhydrous conditions (0°C, dry THF) with catalytic DMAP to introduce the 3-methoxybenzoyl group .
Amide coupling : Using 2-fluorobenzoyl chloride or activated esters (e.g., HATU) in DMF with a base (e.g., DIPEA) for the final benzamide formation .
Optimization strategies :
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylation.
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity, while non-polar solvents improve crystallization.
- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol achieves >95% purity .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation be approached?
Answer:
- ¹H/¹³C NMR : In deuterated DMSO, focus on:
- Fluorine-induced splitting in aromatic protons (δ 7.2–8.1 ppm).
- Methoxy singlet at δ 3.8–4.0 ppm and methyl group integration (3H, δ 2.4 ppm) .
- HRMS : Confirm exact mass (e.g., m/z 407.1267 for [M+H]⁺) to validate molecular formula .
- X-ray crystallography : Use SHELXL for refinement; ORTEP-3 visualizes bond angles and torsional strain in the benzofuran core .
- HPLC : C18 column with acetonitrile/water (70:30) at 254 nm monitors purity. Retention time consistency (±0.2 min) indicates stability .
Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this benzamide derivative?
Answer:
- Single-crystal X-ray diffraction : SHELXL refines disordered regions (e.g., methoxy group orientation) using PART and DFIX commands .
- Twinning analysis : ROTAX in SHELXL detects pseudo-symmetry, critical for benzofuran dihedral angle validation .
- Hydrogen bonding networks : Identify N-H···O=C interactions (2.8–3.0 Å) to confirm amide conformation and packing stability .
- CSD cross-referencing : Compare bond lengths/angles with Cambridge Structural Database entries (e.g., benzofuran C-O bond: 1.36 Å ± 0.02) .
Advanced: What strategies are employed to analyze contradictory biological activity data across different assay systems for this compound?
Answer:
- Orthogonal assays :
- Serum effects : Vary FBS concentration (0–10%) to assess protein binding interference .
- Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed amide bonds) that may skew activity .
- Statistical validation : Use ANOVA to compare replicates; exclude outliers with Grubbs’ test (α = 0.05) .
Advanced: How can computational methods predict the target binding interactions of this compound, and what validation steps are necessary?
Answer:
- Molecular docking :
- MD simulations : AMBER or GROMACS assess binding stability (RMSD <2 Å over 100 ns) .
- Validation :
Basic: What are the key considerations in designing stability studies for this compound under various storage conditions?
Answer:
- ICH guidelines :
- Thermal stress : 40°C/75% RH for 6 months; monitor via HPLC for degradation (e.g., amide hydrolysis) .
- Photostability : Expose to 1.2 million lux·hr UV light; fluorine substitution may reduce photolytic cleavage .
- Polymorph screening : DSC/TGA identifies stable crystalline forms (melting point >150°C preferred) .
- Storage : Argon-purged amber vials at −20°C for long-term stability; desiccants prevent hygroscopic degradation .
Advanced: How can researchers address low yields in the final amide coupling step of the synthesis?
Answer:
- Activation alternatives : Replace EDCI with HATU or PyBOP to improve coupling efficiency .
- Base optimization : Test organic bases (e.g., DIPEA vs. TEA) to minimize racemization.
- Microwave-assisted synthesis : Shorten reaction time (10–15 min at 100°C) while maintaining yield .
- Workup : Extract with ethyl acetate (3×) and wash with 1M HCl to remove unreacted reagents .
Advanced: What methodologies are used to study the compound’s interaction with biological membranes or transporters?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
